Indium nitride

Catalog No.
S574923
CAS No.
25617-98-5
M.F
InN
M. Wt
128.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium nitride

CAS Number

25617-98-5

Product Name

Indium nitride

IUPAC Name

azanylidyneindigane

Molecular Formula

InN

Molecular Weight

128.82 g/mol

InChI

InChI=1S/In.N

InChI Key

NWAIGJYBQQYSPW-UHFFFAOYSA-N

SMILES

N#[In]

Synonyms

indium nitride, InN cpd

Canonical SMILES

N#[In]

Indium Nitride (InN) is a direct bandgap III-V semiconductor notable for its narrow bandgap of approximately 0.7 eV, which corresponds to the infrared portion of the spectrum. This fundamental property distinguishes it from other common group III nitrides like Gallium Nitride (GaN) and Aluminum Nitride (AlN), which possess much wider bandgaps of 3.4 eV and 6.2 eV, respectively. In addition to its unique optical properties, InN theoretically exhibits the highest electron mobility and saturation velocity among the III-nitride family, making it a material of significant interest for high-frequency electronics and specialized optoelectronic devices. However, its practical application is constrained by significant synthesis and processing challenges, including a low thermal decomposition temperature and a tendency toward high defect densities.

Substituting Indium Nitride with more common III-V nitrides like Gallium Nitride (GaN) or Aluminum Nitride (AlN) will lead to fundamentally different device performance due to major discrepancies in bandgap energy and thermal stability. For optoelectronics, replacing InN (bandgap ~0.7 eV) with GaN (3.4 eV) or AlN (6.2 eV) shifts the operational wavelength from the infrared to the UV spectrum, making them unsuitable for long-wavelength applications. Furthermore, InN has a significantly lower decomposition temperature (~630 °C) compared to GaN (~850 °C) and AlN (~1040 °C), demanding completely different, lower-temperature deposition processes. Attempting to use GaN or AlN synthesis conditions will lead to the decomposition of InN. Procuring GaN or AlN for an application specifically designed for InN's narrow bandgap and high electron mobility will result in a non-functional device.

Lowest Bandgap in III-Nitrides for Infrared Spectrum Access

Indium Nitride possesses the narrowest direct bandgap among the binary III-nitride semiconductors. High-quality epitaxial InN consistently demonstrates a bandgap of approximately 0.7 eV. This is substantially lower than that of Gallium Nitride (GaN) at 3.4 eV and Aluminum Nitride (AlN) at 6.2 eV. This fundamental difference means InN can absorb and emit light across the entire solar spectrum, particularly in the infrared, a region inaccessible to GaN and AlN.

Evidence DimensionDirect Bandgap Energy
Target Compound Data~0.7 eV
Comparator Or BaselineGaN: 3.4 eV | AlN: 6.2 eV
Quantified Difference4.8x lower than GaN; 8.8x lower than AlN
ConditionsWurtzite crystal structure, room temperature.

This makes InN the only choice among binary III-nitrides for developing single-material, full-spectrum solar cells, infrared emitters, and detectors.

Superior Intrinsic Electron Mobility for High-Frequency Devices

Theoretical predictions and experimental results for high-purity InN show a significantly higher electron mobility compared to GaN and SiC. Room temperature electron mobility in high-quality InN layers has been measured as high as 3,280 cm²/V·s. In contrast, the typical electron mobility for GaN is around 1,600 cm²/V·s, while for 4H-SiC it is even lower. This superior mobility is a direct result of InN's smaller electron effective mass.

Evidence DimensionRoom Temperature Electron Mobility
Target Compound DataUp to 3,280 cm²/V·s
Comparator Or BaselineGaN: ~1,600 cm²/V·s | 4H-SiC: ~1,000 cm²/V·s
Quantified Difference~2x higher than GaN; >3x higher than 4H-SiC
ConditionsHigh-purity, low-defect density epitaxial layers.

Higher electron mobility enables faster switching speeds and lower resistive losses, making InN a more suitable material for next-generation high-frequency transistors and power electronics.

Processability Constraint: Low Thermal Decomposition Temperature Demands Specialized Synthesis Routes

Indium Nitride exhibits significantly lower thermal stability compared to other III-nitrides, posing a critical processing constraint. The decomposition temperature of InN is approximately 630 °C, which is substantially lower than that of GaN (850 °C) and AlN (1040 °C). This necessitates the use of low-temperature growth techniques like atomic layer deposition (ALD) or specialized molecular beam epitaxy (MBE) and metalorganic chemical vapor deposition (MOCVD) protocols. Using standard high-temperature GaN growth conditions would result in the decomposition of the InN material, often leading to the formation of metallic indium impurities.

Evidence DimensionDecomposition Temperature
Target Compound Data~630 °C
Comparator Or BaselineGaN: ~850 °C | AlN: ~1040 °C
Quantified DifferenceDecomposes at a temperature ~220 °C lower than GaN
ConditionsUnder N2 pressure.

This property dictates the choice of synthesis equipment and precursors; buyers must select InN for processes compatible with its low thermal budget, as it cannot be processed using standard GaN/AlN high-temperature methods.

High-Frequency Power and RF Transistors

The intrinsically high electron mobility of InN makes it a prime candidate for the channel material in high-electron-mobility transistors (HEMTs) and other high-frequency devices. Its ability to support faster electron transit times compared to GaN allows for the design of transistors that can operate at higher frequencies, which is critical for next-generation telecommunications and radar systems.

Full-Spectrum and Tandem Solar Cells

With a bandgap of ~0.7 eV, InN is uniquely positioned among III-nitrides to absorb a significant portion of the solar spectrum, including near-infrared light. This enables its use as the low-bandgap junction in multi-junction tandem solar cells, often paired with GaN or InGaN, to capture a broader range of photon energies and significantly increase overall conversion efficiency compared to single-junction cells.

Infrared (IR) Optoelectronics: Emitters and Detectors

The narrow 0.7 eV bandgap directly corresponds to the near-infrared wavelength range. This makes high-purity InN the logical material choice for fabricating native infrared light-emitting diodes (LEDs), laser diodes, and photodetectors without the need for complex quantum well structures required when using wider-bandgap materials.

Precursor for Tunable InGaN and InAlN Alloys

High-purity InN serves as a critical precursor for growing ternary alloys like Indium Gallium Nitride (InGaN) and Indium Aluminum Nitride (InAlN). By precisely controlling the incorporation of InN with GaN or AlN, the bandgap of the resulting alloy can be tuned continuously from the infrared (0.7 eV) to the deep ultraviolet (6.2 eV). This tunability is essential for manufacturing LEDs that emit light across the entire visible spectrum.

Other CAS

25617-98-5

Wikipedia

Indium nitride

General Manufacturing Information

Indium nitride (InN): ACTIVE

Dates

Last modified: 08-15-2023

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